Carassin

Tachykinin Receptor Pharmacology Radioligand Binding Assay NK-1/NK-2/NK-3 Receptor Subtype Selectivity

Carassin is a high-potency (EC50 1.4 nM) full agonist for amphibian tachykinin receptors, with distinct binding from mammalian homologs due to an acidic residue at position 4. Ideal for evolutionary pharmacology, structure-activity relationship studies, and as a reference agonist in non-mammalian systems. Ensure your research accuracy with this sequence-specific peptide.

Molecular Formula C103H175N35O27S
Molecular Weight 2367.8 g/mol
CAS No. 133950-47-7
Cat. No. B145406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarassin
CAS133950-47-7
Synonymscarassin
Molecular FormulaC103H175N35O27S
Molecular Weight2367.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N
InChIInChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117)
InChIKeyVXMDZQYTUMGZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carassin (CAS 133950-47-7): A 21-Amino-Acid Tachykinin-Related Peptide Isolated from Goldfish Brain


Carassin is a 21-amino-acid tachykinin-related peptide with the sequence SPANAQITRKRHKINSFVGLM-NH2, isolated from the brain of the goldfish (Carassius auratus) via reversed-phase HPLC [1]. It possesses a molecular weight of 2367.77 g/mol and the molecular formula C103H175N35O27S [2]. Carassin exhibits 57% sequence homology with the mammalian tachykinin neuropeptide-gamma, which is produced through posttranslational processing of gamma-preprotachykinin [1]. This peptide demonstrates moderate affinity for rat tachykinin binding sites and functions as a potent contractile agonist in amphibian gastrointestinal tissues [3].

Why Generic Tachykinin Peptides Cannot Substitute for Carassin in Non-Mammalian Receptor Studies


Carassin cannot be interchanged with mammalian tachykinins such as neuropeptide-gamma, substance P, or neurokinin A due to species-specific differences in receptor pharmacology. Binding studies reveal that Carassin demonstrates only moderate affinity for rat tachykinin binding sites compared to its mammalian homolog neuropeptide-gamma [1], while showing markedly higher functional potency in amphibian tissues (EC50 1.4 nM) relative to several mammalian tachykinins tested in the same system [2]. The possession of an acidic residue at position 4 in Carassin appears critical for determining its binding profile to rat NK-2 sites, representing a key structural determinant of pharmacological divergence [1]. These quantifiable pharmacological and functional divergences necessitate the use of Carassin specifically when investigating non-mammalian tachykinin receptor systems or when studying the evolutionary pharmacology of the tachykinin peptide family.

Quantitative Differentiation of Carassin: Receptor Binding Profiles and Functional Potency Data Versus Comparators


Carassin Exhibits Distinct Mammalian Tachykinin Receptor Binding Profile Compared to Neuropeptide-Gamma

Despite 57% sequence homology with neuropeptide-gamma, Carassin demonstrates only moderate affinity for rat tachykinin binding sites across all three receptor subtypes examined [1]. The possession of an acidic residue at position 4 in Carassin appears critical for determining its binding profile to rat NK-2 sites, distinguishing it from neuropeptide-gamma and its fragments [1].

Tachykinin Receptor Pharmacology Radioligand Binding Assay NK-1/NK-2/NK-3 Receptor Subtype Selectivity

Carassin Demonstrates Sub-Nanomolar Contractile Potency in Amphibian Intestinal Smooth Muscle

Carassin acts as a full agonist in the isolated lower small intestine of the cane toad (Bufo marinus), exhibiting an EC50 value of 1.4 nM [1]. This potency is among the highest in the panel of tachykinins and analogues tested, exceeding that of several mammalian peptides including neuropeptide-gamma, neurokinin B, and neurokinin A [1].

Functional Pharmacology Smooth Muscle Contractility Non-Mammalian Receptor Pharmacology

Carassin Binding Displacement Profile Differs from Ranakinin at Mammalian NK-1 and NK-2 Receptors

In a head-to-head comparison of non-mammalian tachykinins, Carassin and ranakinin display distinct binding profiles at mammalian tachykinin receptors [1]. Ranakinin exhibits affinity for the NK-1 and NK-2 sites similar to that of substance P and neurokinin A, respectively, but shows low affinity for the NK-3 site [1]. In contrast, Carassin demonstrates only moderate affinity across all three receptor subtypes examined [1].

Comparative Peptide Pharmacology Receptor Binding Affinity NK-1 and NK-2 Receptor Subtypes

Carassin Outperforms Selective Mammalian Receptor Agonists in Amphibian Functional Assays

Selective mammalian NK-1, NK-2, and NK-3 receptor agonists—[Sar9,Met(O2)11]SP, [Lys5,MeLeu9,Nle10]NKA(4-10), and senktide—are weak or ineffective in toad intestinal tissue [1]. In contrast, Carassin functions as a full agonist with high potency (EC50 1.4 nM) [1]. [Sar9,Met(O2)11]-SP (pD2 5.7) is approximately 25-fold less potent as an agonist than [Sar9]SP, which is itself 25-fold weaker than substance P, and all mammalian-selective ligands tested show substantially reduced efficacy compared to Carassin [1].

Non-Mammalian Receptor Pharmacology NK-1-like Receptor Species-Specific Agonism

Optimal Research Applications for Carassin: Based on Verified Pharmacological Evidence


Investigating Non-Mammalian Tachykinin Receptor Pharmacology in Amphibian Models

Carassin serves as a high-potency full agonist (EC50 1.4 nM) in amphibian intestinal smooth muscle preparations, making it an essential tool for studying non-mammalian tachykinin receptors [1]. Researchers investigating species-specific differences in tachykinin receptor pharmacology should use Carassin as a positive control or test ligand, particularly given that selective mammalian NK-1, NK-2, and NK-3 receptor agonists demonstrate weak or negligible activity in these systems [1].

Comparative Evolutionary Pharmacology of the Tachykinin Peptide Family

With 57% sequence homology to mammalian neuropeptide-gamma and a distinct binding profile at mammalian NK-1, NK-2, and NK-3 receptors, Carassin provides a valuable comparator for evolutionary studies of peptide-receptor coevolution [2]. The presence of an acidic residue at position 4, identified as critical for NK-2 binding specificity, makes Carassin particularly useful for structure-activity relationship studies examining how specific amino acid substitutions alter receptor recognition across vertebrate taxa [2].

Radioligand Binding Studies Examining NK-2 Receptor Subtype Pharmacology

Carassin can be employed as a competing ligand in radioligand binding assays targeting NK-2 receptors in rat gastric fundus membranes [2]. Its distinct binding profile compared to neuropeptide-gamma and ranakinin provides a benchmark for understanding the structural determinants of NK-2 receptor recognition, particularly the role of acidic residues at specific positions in the peptide sequence [2].

Development of Non-Mammalian Tachykinin Receptor Assays and Screening Platforms

Given the ineffectiveness of mammalian-selective agonists in amphibian tissues, Carassin (EC50 1.4 nM) should be used as the reference agonist when establishing and validating functional assays for non-mammalian tachykinin receptors [1]. Its potent activity in toad intestinal preparations makes it suitable for developing reproducible contractility-based screening platforms for compounds targeting non-mammalian tachykinin receptor systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carassin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.